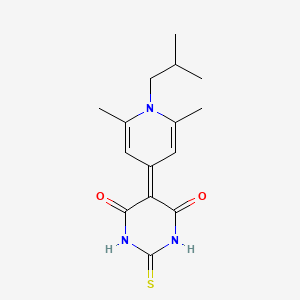
5-(1-isobutyl-2,6-dimethyl-4(1H)-pyridinylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-isobutyl-2,6-dimethyl-4(1H)-pyridinylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a useful research compound. Its molecular formula is C15H19N3O2S and its molecular weight is 305.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 305.11979803 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Research into thioxopyrimidines and related compounds has led to the development of novel synthetic methods and the creation of new ring systems, such as isoxazolo[5′,4′:4,5]thiazolo[3,2-a]thieno[2,3-d]pyrimidines. These methods often involve one-pot syntheses or reactions with hydrazines and thiourea, highlighting the versatility of pyrimidine derivatives in organic synthesis (Abdel-fattah et al., 1998).
Antimicrobial Activity
Synthetic efforts have also focused on the antimicrobial properties of pyridothienopyrimidines and thioxopyrimidinediones, indicating the potential of these compounds in developing new antimicrobial agents. The structural diversity of these compounds allows for the exploration of their bioactivity against various microbial strains, underscoring the importance of pyrimidine derivatives in pharmaceutical research (Abdel-rahman, Bakhite, & Al-Taifi, 2002).
Antiviral Research
Recent studies have also explored the antiviral potential of pyrimidine thioglycosides, particularly against significant threats like SARS-COV-2 and Avian Influenza H5N1 viruses. This research is crucial for the development of new antiviral drugs, highlighting the ongoing need for novel compounds to combat emerging viral diseases (Abu-Zaied, Elgemeie, & Mahmoud, 2021).
Catalysis and Synthetic Applications
The synthesis of pyrano[2,3-d]pyrimidine scaffolds using hybrid catalysts illustrates the role of pyrimidine derivatives in medicinal and pharmaceutical industries. These scaffolds are key precursors for bioactive molecules, with research focusing on developing efficient synthetic routes through the use of various catalysts, including green solvents and catalyst-free conditions (Parmar, Vala, & Patel, 2023).
Propiedades
IUPAC Name |
5-[2,6-dimethyl-1-(2-methylpropyl)pyridin-4-ylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-8(2)7-18-9(3)5-11(6-10(18)4)12-13(19)16-15(21)17-14(12)20/h5-6,8H,7H2,1-4H3,(H2,16,17,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOIFGFOLELFTHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=O)NC(=S)NC2=O)C=C(N1CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE]-2-BROMOBENZOHYDRAZIDE](/img/structure/B5525145.png)


![3,5,6-trimethyl-2-(methylsulfanyl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B5525153.png)

![5-[(2-chlorophenoxy)methyl]-N-(2-fluorophenyl)furan-2-carboxamide](/img/structure/B5525175.png)
![4-{[3-(Trifluoromethyl)phenyl]carbamoyl}phenyl acetate](/img/structure/B5525189.png)

![4-[2-({4-nitro-1-methyl-1H-pyrazol-3-yl}carbonyl)carbohydrazonoyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5525202.png)
![2-(azepan-1-yl)-N-[(E)-(2-bromophenyl)methylideneamino]acetamide](/img/structure/B5525204.png)
![1-cyclohexyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-4-piperidinecarboxamide](/img/structure/B5525211.png)
![3-[(6-methyl-3-pyridazinyl)oxy]-N-3-pyridinylbenzamide](/img/structure/B5525212.png)


